4-Methyloxazolidine-2,5-dione

Description

Contextualization within Oxazolidinedione Chemistry and Heterocyclic Compound Research

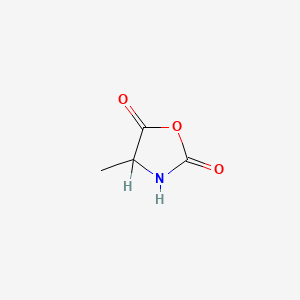

4-Methyloxazolidine-2,5-dione, also known as L-alanine N-carboxyanhydride (L-Ala-NCA), is a heterocyclic organic compound that holds a significant position in chemical research. innospk.com Its structure is defined by a five-membered oxazolidine (B1195125) ring that incorporates a 2,5-dione configuration. innospk.com This compound is a member of the broader class of oxazolidinediones, which are characterized by a five-membered ring containing both nitrogen and oxygen atoms.

As a chiral molecule derived from the amino acid L-alanine, the (S)-configuration of this compound is crucial for its application in synthesizing enantiomerically pure substances. innospk.com The study of such heterocyclic compounds is a vital area of organic chemistry, as these ring structures are prevalent in many biologically active molecules and pharmaceutical intermediates. innospk.comchembk.com The reactivity of the oxazolidine-2,5-dione (B1294343) ring system, particularly its susceptibility to ring-opening reactions, is a key feature that underpins its utility in various synthetic applications.

The properties of this compound are summarized in the table below:

| Property | Value |

| Molecular Formula | C4H5NO3 |

| Molecular Weight | 115.09 g/mol |

| Melting Point | 92°C |

| Density | 1.296 g/cm³ |

| Appearance | White to off-white powder |

Data sourced from multiple references. innospk.comlookchem.comnih.govchemicalbook.com

Historical Development and Significance of α-Amino Acid N-Carboxyanhydrides (NCAs)

The discovery and development of α-Amino Acid N-Carboxyanhydrides (NCAs), often referred to as Leuchs' anhydrides, mark a pivotal moment in the history of peptide and polymer chemistry. wiley.comwikipedia.org Hermann Leuchs first reported the synthesis of NCAs in 1906. wiley.comwiley.com His work laid the foundation for a new field of research focused on these highly reactive derivatives of amino acids. wiley.com Leuchs' initial synthesis involved the heating of N-ethoxycarbonyl or N-methoxycarbonyl amino acid chlorides under vacuum. wikipedia.org

Since their discovery, NCAs have become indispensable tools for chemists. wiley.com Their high reactivity, stemming from the strained cyclic anhydride (B1165640) structure, allows for clean reactions with various nucleophiles, often producing only carbon dioxide as a byproduct. pmcisochem.fr This characteristic makes them highly attractive for chemical synthesis, avoiding the formation of undesirable and hazardous side products that can occur with other activation strategies. pmcisochem.fr

The primary significance of NCAs lies in their utility for both stepwise peptide synthesis and, more prominently, the ring-opening polymerization (ROP) to form polypeptides. wiley.compmcisochem.fr The ROP of NCAs is a well-established method for producing synthetic polypeptides with a wide range of useful properties. tandfonline.com This has led to significant innovations in drug delivery systems and the development of active pharmaceutical ingredients. pmcisochem.fr For instance, Glatiramer Acetate, a copolymer drug, is synthesized through the random ring-opening copolymerization of four NCAs, including L-Alanine-NCA. pmcisochem.fr

The timeline below highlights key milestones in the development of NCAs:

| Year | Milestone |

| 1906 | Hermann Leuchs first synthesizes and reports on α-Amino Acid N-Carboxyanhydrides (NCAs). wiley.comwiley.com |

| 1922 | The Fuchs-Farthing method for preparing NCAs is reported. chemicalbook.comsmolecule.com |

| Mid-20th Century | Significant development and use of NCAs in the pharmaceutical industry begins. pmcisochem.fr |

| Late 20th/Early 21st Century | Advancements in ring-opening polymerization (ROP) techniques lead to the synthesis of more complex and well-defined polypeptides. researchgate.netfrontiersin.org |

The ongoing research into NCAs continues to expand their applications, including their hypothetical role in prebiotic molecular evolution and the creation of novel biomaterials. wiley.comwikipedia.orgwiley.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1,3-oxazolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO3/c1-2-3(6)8-4(7)5-2/h2H,1H3,(H,5,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTETYCNJKAUROO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OC(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90922888 | |

| Record name | 2-Hydroxy-4-methyl-1,3-oxazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90922888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30291-41-9, 2224-52-4, 1192-73-0 | |

| Record name | 4-Methyl-2,5-oxazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30291-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alanine N-carboxyanhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2224-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1)-4-Methyloxazolidine-2,5-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyloxazolidine-2,5-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030291419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-4-methyl-1,3-oxazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90922888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyloxazolidine-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.544 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches for 4 Methyloxazolidine 2,5 Dione and Analogs

Classical and Contemporary Synthetic Routes to the Oxazolidine-2,5-dione (B1294343) Scaffold

The construction of the oxazolidine-2,5-dione ring is a critical step in peptide chemistry, enabling the ring-opening polymerization of these monomers to form polypeptides. nih.gov The synthetic routes are diverse, reflecting a continuous search for efficiency, purity, and operational safety.

The foundational strategies for forming the oxazolidine-2,5-dione ring involve intramolecular condensation reactions. The Leuchs method, first described in 1906, involves the thermal cyclization of N-alkoxycarbonyl α-amino acid chlorides. tandfonline.comfrontiersin.org This reaction proceeds by heating the precursor, such as an N-ethoxycarbonyl or N-methoxycarbonyl amino acid chloride, under vacuum, which induces cyclization to the NCA with the elimination of an alkyl halide. wikipedia.orgfrontiersin.org

While historically significant, the high temperatures required for the Leuchs cyclization can lead to the decomposition of sensitive NCAs. wikipedia.org A more direct and widely adopted classical route is the Fuchs-Farthing method, which involves the direct treatment of an unprotected amino acid with phosgene (B1210022). tandfonline.comfrontiersin.org This reaction forms the five-membered ring in a single key step through the reaction of both the amino and carboxylic acid functionalities with the phosgene molecule.

The reaction of β-hydroxy amino acids with aldehydes can also lead to the formation of an oxazolidine (B1195125) ring, demonstrating the utility of amino alcohol precursors in forming related heterocyclic structures. mdpi.com In these specific cases, new chiral centers can be generated with high stereospecificity. mdpi.com

Concerns over the toxicity of reagents and the need for highly pure monomers for polymerization have driven the development of advanced synthetic approaches. These modern techniques aim to improve safety, expand substrate scope, and simplify purification.

The most common industrial and laboratory-scale synthesis of NCAs, including 4-methyloxazolidine-2,5-dione, is the Fuchs-Farthing reaction, which utilizes phosgene (COCl₂) gas passed through a suspension of the parent amino acid. wikipedia.orgtandfonline.com

Reaction of Alanine (B10760859) with Phosgene:

H₂NCH(CH₃)CO₂H + COCl₂ → O(CO)N(H)C(CH₃)HCO + 2 HCl

A significant challenge in this method is the formation of impurities, principally hydrogen chloride (HCl) and HCl salts of unreacted amino acids, which can interfere with subsequent polymerization reactions. tandfonline.com To mitigate the hazards of handling gaseous phosgene, solid phosgene substitutes are often employed. Bis(trichloromethyl)carbonate, commonly known as triphosgene, is a preferred alternative that generates phosgene in situ. acs.org The reaction of an amino acid with triphosgene, often accelerated by an organic base, yields the NCA. acs.org Diphosgene is another liquid-phase phosgene source used to simplify handling. tandfonline.com Although these reagents are safer to store and transport, they still produce the highly toxic phosgene molecule during the reaction. rsc.org

A modern refinement for synthesizing NCAs using phosgene substitutes involves the use of epoxides, such as propylene oxide, as highly efficient HCl scavengers. This allows for a moisture-tolerant synthesis and simplifies the workup, avoiding the need for extensive recrystallization in a glovebox. pku.edu.cn

| Method | Reagent | Key Features | Common Impurities |

| Fuchs-Farthing | Phosgene (COCl₂) | Direct reaction with amino acid; widely used. | HCl, unreacted amino acid salts. tandfonline.com |

| Triphosgene | Bis(trichloromethyl)carbonate | Solid, safer to handle; generates phosgene in situ. acs.org | HCl, N-chloroformyl amino acids. tandfonline.com |

| Diphosgene | Trichloromethyl chloroformate | Liquid, alternative phosgene source. tandfonline.com | Similar to phosgene methods. |

A novel and safer alternative to the use of phosgene or its solid substitutes is the photo-on-demand generation of phosgene from chloroform (B151607) (CHCl₃). acs.org This method involves the photo-irradiation of a solution of the amino acid in a mixture of chloroform and a more polar solvent like acetonitrile (B52724) at 60–70 °C while bubbling oxygen through the mixture. acs.org The photochemical oxidation of chloroform produces the necessary phosgene in situ at a controlled rate, which then reacts with the amino acid to form the NCA. This technique avoids the storage and handling of bulk phosgene and allows the reaction to be controlled simply by light, offering a convenient and inherently safer process. acs.org

In a significant move towards green and sustainable chemistry, phosgene-free methods have been developed that utilize carbon dioxide (CO₂) as an abundant, non-toxic C1 source. rsc.org This approach circumvents the direct or indirect reliance on phosgene, as many phosgene-substitutes and precursor molecules (like Boc₂O) are themselves derived from phosgene. rsc.org

One successful strategy combines three processes in a one-pot reaction:

Formation of a carbamate from the amino group of the amino acid and CO₂.

Activation of the carboxylic acid group.

Ring-closing to form the final C-O bond and yield the NCA. rsc.org

This transformation can be efficiently mediated by dehydrating agents such as n-propylphosphonic anhydride (B1165640) (T3P). The reaction is typically carried out under CO₂ pressure at elevated temperatures. This method has proven effective for synthesizing both five- and six-membered ring NCAs with high purity after a simple workup, avoiding the need for column chromatography. rsc.org

| Parameter | Phosgene-based Methods | Direct CO₂ Method |

| Carbon Source | Phosgene (COCl₂) or derivatives tandfonline.com | Carbon Dioxide (CO₂) rsc.org |

| Toxicity | High (uses or generates phosgene) rsc.org | Moderate (acetonitrile solvent) rsc.org |

| Reagents | Triphosgene, diphosgene tandfonline.comacs.org | n-propylphosphonic anhydride (T3P), DIPEA rsc.org |

| Conditions | Often requires heating tandfonline.com | 65 °C, 300 psi CO₂ rsc.org |

| Purification | Often requires recrystallization or chromatography tandfonline.com | Simple workup, often no chromatography needed rsc.org |

The final ring-closure in NCA synthesis from amino acids is a dehydrative cyclization. In phosgene-free routes utilizing CO₂, this step is critical and requires effective activation. Reagents like n-propylphosphonic anhydride (T3P) act as powerful dehydrating agents that facilitate the intramolecular condensation. rsc.orgnih.gov T3P activates the carboxylic acid group, making it susceptible to nucleophilic attack from the oxygen of the carbamate intermediate, leading to ring closure and the formation of the oxazolidine-2,5-dione. This method is notable for being halogen-free and generating non-toxic, easily removable byproducts. nih.gov

In a broader context of oxazolidinone synthesis, various catalytic systems have been developed to facilitate the cycloaddition of CO₂ to precursors like aziridines or propargylic amines. acs.orgresearchgate.netrsc.org These often involve metal catalysts (e.g., based on aluminum, palladium, or iron) that act as Lewis acids to activate the substrate, sometimes in combination with a nucleophilic co-catalyst. acs.orgresearchgate.netacs.org While these methods typically produce oxazolidin-2-ones rather than the 2,5-dione scaffold of NCAs, the underlying principle of using catalysts to promote CO₂ incorporation and cyclization is a shared and rapidly advancing strategy in heterocyclic synthesis.

Direct Synthesis from Amino Acids and Carbon Dioxide as a C1 Source

Chemo- and Regioselective Functionalization of the Oxazolidine Ring System

The functionalization of the this compound ring, an α-amino acid N-carboxyanhydride (NCA), is primarily characterized by its ring-opening reactions. The oxazolidine-2,5-dione moiety contains two electrophilic carbonyl carbons (C2 and C5) susceptible to nucleophilic attack. The chemo- and regioselectivity of this attack are crucial, particularly in the context of ring-opening polymerization (ROP), which is the principal application of this class of compounds for synthesizing polypeptides.

The regioselectivity of the nucleophilic attack determines the structure of the resulting polymer. Nucleophilic attack at the C5 carbonyl, followed by the loss of carbon dioxide, leads to the formation of an amino acid unit, which is the desired pathway for polypeptide synthesis. Conversely, attack at the C2 carbonyl can lead to the formation of urethane-containing byproducts. The selectivity is influenced by the nature of the nucleophile (initiator), the solvent, and the specific substituents on the oxazolidine ring. For instance, primary amine initiators predominantly attack the C5 carbonyl, proceeding via a primary amine mechanism to yield well-defined polypeptides. This high regioselectivity is fundamental to producing polymers with predictable structures and molecular weights.

While the most common functionalization is ROP, other transformations targeting the ring system are less explored. The development of new catalytic systems continues to be an area of interest to further control the selectivity of ring-opening and to explore novel functionalizations beyond polymerization.

Stereoselective Synthesis of Chiral this compound Enantiomers

The synthesis of specific enantiomers of this compound is critical for applications in stereospecific polymerization and the creation of chiral materials. The stereochemistry at the C4 position directly corresponds to the chirality of the resulting amino acid residue in a polypeptide chain. The primary strategy for achieving high stereoselectivity is to utilize a chiral starting material, where the stereocenter is preserved throughout the synthetic sequence.

The most direct and widely employed method for the stereoselective synthesis of this compound enantiomers is the cyclization of chiral α-amino acids. nih.gov this compound is the N-carboxyanhydride derived from the amino acid alanine. nih.gov

The process involves reacting an enantiomerically pure amino acid, such as L-alanine or D-alanine, with phosgene or a phosgene equivalent like diphosgene or triphosgene. This reaction, often referred to as the Fuchs-Farthing method, converts the amino and carboxylic acid functionalities of the amino acid into the cyclic anhydride structure. pku.edu.cn The reaction proceeds with retention of configuration at the α-carbon, meaning that L-alanine yields (S)-4-methyloxazolidine-2,5-dione, and D-alanine produces the (R)-enantiomer. This method is highly effective for preparing optically pure NCAs, which are essential monomers for synthesizing stereoregular polypeptides. nih.gov

| Starting Material | Reagent | Product | Stereochemistry |

| L-Alanine | Triphosgene | (S)-4-Methyloxazolidine-2,5-dione | Retention |

| D-Alanine | Triphosgene | (R)-4-Methyloxazolidine-2,5-dione | Retention |

This interactive table summarizes the stereoselective synthesis from chiral amino acids.

Economical and Sustainable Synthesis Innovations

Traditional synthesis of this compound and other NCAs relies on highly toxic and hazardous reagents, most notably phosgene gas and its derivatives (diphosgene, triphosgene). rsc.orgresearchgate.net Growing emphasis on green chemistry has spurred the development of safer, more economical, and sustainable synthetic routes.

Key innovations focus on replacing phosgene with less hazardous alternatives. One notable phosgene-free method employs bisarylcarbonates with electron-withdrawing substituents. researchgate.net These reagents are less toxic and volatile, allowing for a safer and more convenient synthesis of NCAs. researchgate.net Another significant advancement is the direct synthesis from amino acids and carbon dioxide (CO2), an abundant and renewable C1 feedstock. rsc.org This transformation can be mediated by activating agents like n-propylphosphonic anhydride (T3P), which facilitates the cyclization under mild conditions. rsc.orgacs.org This approach is not only phosgene-free but also utilizes CO2 as a C1 building block, aligning with the principles of a circular carbon economy. rsc.org

A novel "photo-on-demand" synthesis has also been developed, where chloroform serves as the phosgene precursor in the presence of an amino acid. sciencedaily.comazom.com Photo-irradiation of a chloroform and acetonitrile solution containing the amino acid generates the NCA in high yield (around 91%). sciencedaily.comazom.com This method allows for the safe, inexpensive, and simple on-site production of NCAs, avoiding the storage and transport of highly toxic reagents. sciencedaily.com

Furthering the goals of sustainable synthesis, research has focused on developing protocols that minimize or eliminate the use of organic solvents and metal-based catalysts. While many NCA syntheses still employ organic solvents, related heterocyclic compounds have seen the successful implementation of solvent-free conditions. For example, the synthesis of 2-oxazolidinones has been achieved through the cycloaddition of CO2 to aziridines under solvent-free conditions, using catalysts such as ionic liquids or amine-functionalized silica (B1680970). nih.gov

For NCAs, metal-free protocols are gaining prominence. The synthesis using n-propylphosphonic anhydride (T3P) and CO2 is a metal-free process that generates non-toxic, easily removable byproducts. rsc.orgacs.org Similarly, the synthesis of related six-membered oxazinanones has been accomplished using an eco-friendly, silica-supported Brønsted acid (HClO4) catalyst, highlighting a move away from transition metal catalysis. frontiersin.org These strategies reduce the risk of metal contamination in the final product, which is particularly important for biomedical applications, and simplify purification procedures.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound, as impurities can negatively impact subsequent polymerization reactions. tandfonline.com Key parameters for optimization include temperature, reaction time, and purification methods.

Traditionally, NCA synthesis using phosgene sources was conducted at elevated temperatures (50–60 °C). However, studies have shown that the reaction is sufficiently exothermic to proceed to completion at ambient temperature. tandfonline.com Eliminating the need for external heating simplifies the procedure, especially for large-scale preparations. tandfonline.com

Purity is paramount for successful polymerization. The primary contaminants in phosgene-based syntheses are HCl and unreacted amino acid hydrochlorides, which can act as unwanted initiators and lead to poor polymerization control. tandfonline.com Therefore, efficient purification is a critical yield-enhancement strategy. While repeated recrystallization has been the standard, it can be time-consuming and lead to product loss. A highly effective and scalable purification method involves a simple filtration of the crude product solution through diatomaceous earth (celite). This technique efficiently removes particulate impurities and has been successfully applied to syntheses on scales greater than 100 grams, yielding highly pure NCAs suitable for producing well-defined polymers. tandfonline.com

| Parameter | Traditional Method | Optimized Method | Advantage of Optimization |

| Temperature | 50–60 °C | Ambient Temperature | Simplified scale-up, energy saving tandfonline.com |

| Purification | Multiple Recrystallizations | Filtration through Celite | Faster, more scalable, improved purity tandfonline.com |

| Atmosphere | Strictly Anhydrous / Inert | Open-vessel tolerant (with scavenger) | Simplified procedure, less stringent requirements pku.edu.cn |

| Byproduct Removal | Work-up / Recrystallization | In situ scavenging (e.g., epoxides) | Increased efficiency, moisture tolerance pku.edu.cn |

This interactive table outlines key optimizations in the synthesis of this compound.

Fundamental Reaction Pathways of the this compound Moiety

The reactivity of the this compound moiety is largely dictated by the presence of two electrophilic carbonyl centers and an acidic proton on the nitrogen atom, making it susceptible to a variety of chemical transformations.

Nucleophilic Addition and Cycloaddition Reactions at Carbonyl Centers

The carbonyl groups at the C2 and C5 positions of the oxazolidine-2,5-dione ring are primary sites for nucleophilic attack. smolecule.com A range of nucleophiles, including amines, alcohols, and Grignard reagents, can react at these centers, leading to ring-opening or the formation of various derivatives. smolecule.comethz.ch For instance, the reaction with primary amines can initiate ring-opening polymerization, a process central to the synthesis of polypeptides. dcu.ie

Cycloaddition reactions involving the this compound moiety have also been explored. While specific examples for this compound are not extensively detailed, related N-carboxyanhydrides (NCAs) can participate in reactions like [4+2] cycloadditions with dienophiles. Furthermore, the synthesis of β-alkylserine-N-carboxyanhydrides has been achieved through the cycloaddition reaction of alkoxyketenes with chiral α-alkoxyaldehyde-derived imines, highlighting the versatility of the NCA scaffold in complex organic transformations. capes.gov.brunavarra.esunavarra.es

Oxidation, Reduction, and Ring-Opening/Modification Reactions

The oxazolidine-2,5-dione ring can undergo both oxidation and reduction under specific conditions. Oxidation reactions, for example, can be mediated by reagents like potassium permanganate (B83412) or chromium trioxide, potentially leading to the formation of corresponding oxazolidinones. Conversely, reduction with agents such as lithium aluminum hydride can cleave the ring to yield amino alcohols.

Ring-opening reactions are a hallmark of this compound and related NCAs. smolecule.com These reactions can be initiated by various nucleophiles, leading to linear derivatives that can subsequently participate in polymerization. smolecule.com The steric and electronic properties of substituents on the ring can significantly influence the kinetics and outcome of these ring-opening events. vulcanchem.com

Acid- and Base-Catalyzed Decomposition Pathways

This compound is susceptible to both acid- and base-catalyzed decomposition. Under acidic conditions, particularly in the presence of moisture, the compound can hydrolyze back to its parent amino acid, L-alanine, with the release of carbon dioxide. pku.edu.cnwikipedia.org This acid-catalyzed decomposition is a significant challenge in the synthesis and storage of NCAs, often requiring anhydrous conditions or the use of acid scavengers like epoxides. pku.edu.cnacs.org

Base-catalyzed decomposition can also occur. Strong bases can deprotonate the nitrogen atom, leading to the formation of a reactive anion that can initiate polymerization or undergo other transformations. dcu.ienih.gov The stability of the oxazolidine-2,5-dione ring is therefore highly dependent on the pH of the surrounding medium.

Ring-Opening Polymerization (ROP) of this compound and Related N-Carboxyanhydrides

The ring-opening polymerization (ROP) of N-carboxyanhydrides, including this compound (also known as L-alanine NCA), is a cornerstone for the synthesis of polypeptides and other advanced biomaterials. wikipedia.orginnospk.comnbinno.comlookchem.comchemicalbook.com This process allows for the creation of polymers with controlled molecular weights and, in some cases, narrow molecular weight distributions. illinois.edu

Mechanistic Investigations of NCA Polymerization

Two primary mechanisms are generally accepted for the ROP of NCAs: the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM). dcu.iefrontiersin.org The choice of initiator and reaction conditions dictates which pathway is favored.

The Normal Amine Mechanism (NAM) is typically initiated by primary or secondary amines. dcu.ie The amine acts as a nucleophile, attacking the C5 carbonyl of the NCA. dcu.ie This leads to a ring-opened intermediate that subsequently decarboxylates to form a new amine-terminated chain, which can then attack another NCA monomer, propagating the polymerization. dcu.ie

The Activated Monomer Mechanism (AMM) is favored when strong, non-nucleophilic bases are used as initiators. dcu.ie In this pathway, the base deprotonates the nitrogen of the NCA monomer, creating a highly reactive anionic species. dcu.ie This activated monomer then attacks another NCA molecule, leading to polymerization. dcu.ie The AMM often results in faster polymerization rates but can lead to broader molecular weight distributions. dcu.ie

| Polymerization Mechanism | Typical Initiator | Key Mechanistic Step |

| Normal Amine Mechanism (NAM) | Primary/Secondary Amines | Nucleophilic attack of the amine on the C5 carbonyl of the NCA. dcu.ie |

| Activated Monomer Mechanism (AMM) | Strong, Non-nucleophilic Bases | Deprotonation of the NCA nitrogen to form a reactive anion. dcu.ie |

Exploration of Initiator Systems: Amines, Alkoxides, and Transition Metal Complexes

A wide array of initiator systems has been explored to control the ROP of NCAs and tailor the properties of the resulting polypeptides.

Amines: Primary amines are the most common initiators for NCA polymerization, generally proceeding via the NAM. illinois.eduescholarship.org The choice of amine can influence the initiation rate and the end-group functionality of the polymer chain. upc.edu Secondary amines can act as both nucleophiles (NAM) and bases (AMM), leading to more complex polymerization behavior. nih.gov

Alkoxides: Alkoxide anions are strong bases that typically initiate polymerization through the AMM. illinois.eduescholarship.org They are capable of producing high molecular weight polymers. escholarship.org

Transition Metal Complexes: In a significant advancement for controlled polymerization, transition metal complexes, particularly those of nickel and cobalt, have been developed as highly effective initiators for living ROP of NCAs. dcu.ieillinois.edunih.govnsf.gov These complexes can activate the NCA monomer through oxidative addition, leading to the formation of a metallacyclic intermediate. illinois.edu This mechanism allows for excellent control over molecular weight and results in polymers with very narrow polydispersity indices (PDI < 1.2). dcu.ieescholarship.org This method has enabled the synthesis of well-defined block copolypeptides. nih.gov

| Initiator Type | Predominant Mechanism | Key Characteristics |

| Primary Amines | Normal Amine Mechanism (NAM) | Good control for general polymerization. illinois.eduescholarship.org |

| Alkoxides | Activated Monomer Mechanism (AMM) | Can produce high molecular weight polymers. illinois.eduescholarship.org |

| Transition Metal Complexes | Metal-mediated | Enables living polymerization with excellent control over molecular weight and low polydispersity. dcu.ieillinois.edu |

Controlled Polymerization Strategies for Polymeric Architectures

Controlled polymerization techniques are crucial for the synthesis of well-defined polymers with specific molecular weights, narrow molecular weight distributions, and complex architectures. fiveable.me These methods are essential for creating advanced materials with tailored properties for various applications.

The synthesis of side-chain functionalized polypeptides can be achieved through two main strategies: the polymerization of functionalized NCA monomers or the post-polymerization modification of a pre-existing polypeptide. escholarship.org The first approach involves synthesizing NCA monomers that already contain the desired functional group. For instance, NCAs derived from lysine (B10760008) or glutamic acid can be polymerized to introduce amine or carboxylic acid functionalities along the polypeptide chain. These functional groups can then be used for further chemical modifications. escholarship.org

The second strategy, post-polymerization modification, involves chemically altering the side chains of a polymer after it has been synthesized. For example, a polypeptide containing reactive groups can be treated with various reagents to introduce a wide range of functionalities. escholarship.org Thiol-ene "click" chemistry has been a valuable tool in this regard, allowing for the efficient modification of cysteine-containing polypeptides. escholarship.org

Table 1: Strategies for Side-Chain Functionalized Polypeptides

| Strategy | Description | Example |

|---|---|---|

| Polymerization of Functionalized NCAs | Polymerizing NCA monomers that already contain the desired functional group. | Polymerization of an Nε-trifluoroacetyl L-lysine NCA, followed by deprotection to yield poly(L-lysine) with primary amine side chains. escholarship.org |

| Post-Polymerization Modification | Chemically modifying the side chains of a pre-formed polypeptide. | Reaction of a polypeptide containing alkyne groups with an azide-functionalized molecule via copper-catalyzed azide-alkyne cycloaddition (CuAAC). escholarship.org |

Polymerization of Related Dione (B5365651) Systems

The study of related dione systems provides valuable insights into the polymerization behavior of heterocyclic monomers.

Morpholine-2,5-diones: These six-membered cyclic dimers of α-hydroxy acids and α-amino acids are precursors to polydepsipeptides (PDPs), which are alternating copolymers. acs.orgutwente.nl The ring-opening polymerization (ROP) of morpholine-2,5-dione (B184730) derivatives is typically performed in the melt using initiators like stannous octoate. utwente.nl The polymerization is believed to proceed through the cleavage of the ester bond. utwente.nl Organocatalytic ROP of these monomers has also been investigated, with catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) showing promise, although control over the polymerization can be challenging. acs.orgacs.org Research has shown that ring-opening occurs, but polymerization can be terminated by the formation of kinetically-inert products with certain metal catalysts. rsc.org

Oxathiane-2,5-diones: Methyl-substituted 1,4-oxathiane-2,5-diones undergo anionic ring-opening polymerization initiated by a thiol. researchgate.netresearchgate.net This process involves the chemoselective cleavage of the thioester bond. researchgate.netresearchgate.net The reactivity of these monomers is influenced by ring strain. researchgate.net Cationic polymerization of these monomers has also been explored but can be complicated by side reactions. researchgate.net

Oxazolidine-2-thiones: Cationic ring-opening polymerization of 1,3-oxazolidine-2-thione (B1225483) derivatives, such as those derived from L-serine, yields polythiourethanes. acs.orgresearchgate.netresearchmap.jp Initiators like methyl trifluoromethanesulfonate (B1224126) (TfOMe) have been used to produce polymers in high yields. acs.orgresearchgate.net

Table 2: Polymerization of Related Dione Systems

| Monomer | Polymerization Method | Resulting Polymer |

|---|---|---|

| Morpholine-2,5-dione | Ring-Opening Polymerization (ROP) | Polydepsipeptide acs.orgutwente.nl |

| 1,4-Oxathiane-2,5-dione | Anionic ROP | Poly(ester-alt-thioether) researchgate.netresearchgate.net |

| 1,3-Oxazolidine-2-thione | Cationic ROP | Polythiourethane acs.orgresearchgate.netresearchmap.jp |

Intermolecular Reactions Involving the Oxazolidine-2,5-dione Scaffold

Aldol (B89426) Reactions and Related Condensations

The oxazolidine-2,5-dione scaffold can be utilized in stereoselective reactions. Chiral oxazolidinones, which are structurally related, are well-known for their use as chiral auxiliaries in asymmetric synthesis, including Evans-type aldol reactions. vulcanchem.comambeed.com In these reactions, the rigid chiral scaffold directs the approach of the electrophile, leading to the formation of stereochemically defined products. vulcanchem.com For instance, the lithiation at the C-5 position of diastereoenriched 5-methyl-3-(o-aryl)-2,4-oxazolidinediones, followed by reaction with an aldehyde, proceeds with high stereoselectivity. researchgate.net This demonstrates the potential of the oxazolidine ring system to control stereochemistry in carbon-carbon bond-forming reactions.

Chemical Reactivity, Transformation Mechanisms, and Polymerization Dynamics

Polymerization

While 4-Methyloxazolidine-2,5-dione is technically an α-amino acid N-carboxyanhydride (NCA) rather than a lactam, its application in peptide synthesis involves a ring-opening mechanism that is conceptually related to strategies using cyclic amino acid precursors. chemicalbook.comsemanticscholar.org The polymerization of NCAs like this compound, derived from L-alanine, is a fundamental and widely utilized method for the preparation of polypeptides. chemicalbook.cominnospk.com This process is characterized by a ring-opening polymerization reaction where the integrity of the oxazolidine-2,5-dione (B1294343) ring is broken to form peptide bonds.

The transformation mechanism is typically initiated by a nucleophile, such as a primary amine, which attacks the C-5 carbonyl carbon of the NCA ring. This initial step leads to the opening of the anhydride (B1165640) ring. The subsequent decarboxylation of the resulting carbamic acid intermediate is a critical step that involves the cleavage of a C-N bond, ultimately yielding a new peptide bond and regenerating a terminal amine group that can propagate the polymerization. This allows for the sequential addition of amino acid units, forming a polypeptide chain. The purity and the nature of the side chains on the NCA molecule can significantly influence the characteristics of the final polypeptide. chemicalbook.com

Research has demonstrated the utility of this compound in synthesizing block polypeptides containing other amino acids such as leucine (B10760876) and phenylalanine. chemicalbook.cominnospk.com This versatility makes it a valuable reagent for creating advanced biomaterials and therapeutic agents. innospk.com For instance, it is a key intermediate in the synthesis of Glatiramer acetate, an immunomodulatory drug used in treating multiple sclerosis, where it provides the L-alanine component of the copolymer. innospk.com

Economical and environmentally conscious methods for peptide synthesis are of significant interest. Strategies involving the C-N bond cleavage of lactams, such as 2,5-diketopiperazines (DKPs), have been developed to create dipeptides without the need for traditional condensation agents, thereby improving atom economy. semanticscholar.orgrsc.org These solvent-free and metal-free approaches can achieve high yields with minimal racemization. semanticscholar.orgrsc.org While the specific chemistry differs, the underlying principle of using a cyclic precursor that undergoes ring cleavage to form a linear peptide chain is a shared concept with NCA polymerization.

The table below summarizes research findings related to the synthesis of peptides and polypeptides using this compound and related methods.

| Precursor Compound | Initiator/Method | Product | Key Findings | Reference(s) |

| (S)-4-Methyloxazolidine-2,5-dione | Primary amine | Poly(L-alanine) and block polypeptides with leucine and phenylalanine | Serves as a versatile building block for creating polypeptides with controlled sequences. | innospk.com, chemicalbook.com |

| L-alanine | Triphosgene in dry THF | (S)-4-Methyloxazolidine-2,5-dione | An established method for synthesizing the NCA from the corresponding amino acid with a 77.5% yield. | chemicalbook.com |

| L-alanine | Photochemical oxidation of CHCl₃ | (S)-4-Methyloxazolidine-2,5-dione | A phosgene-free, light-controlled method for NCA synthesis, yielding 59% of the product. | nih.gov |

| Cyclo(-PG-Gly-PG-Gly-) (a DKP) | Amino acid esters | Dipeptides | A metal-free C-N bond cleavage reaction of a lactam (DKP) to form dipeptides in excellent yields. | semanticscholar.org |

Advanced Analytical and Spectroscopic Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for probing the molecular structure of 4-Methyloxazolidine-2,5-dione. nih.gov Each technique offers unique insights into the compound's atomic connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound. nih.govacs.orgvulcanchem.com Both proton (¹H) and carbon-13 (¹³C) NMR are used to confirm the compound's identity and can be adapted for quantitative analysis to determine reaction yields. acs.org

¹H NMR Spectroscopy: The ¹H NMR spectrum of (S)-4-Methyloxazolidine-2,5-dione provides distinct signals that correspond to the different protons in the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum typically shows a quartet for the proton at the C4 position and a doublet for the methyl group protons. acs.org A broad singlet corresponding to the N-H proton is also observed. acs.org

In deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the chemical shifts are slightly different. rsc.org The methyl protons appear as a doublet, and the C4 proton as a quartet, with a distinct coupling constant. rsc.org The N-H proton presents as a singlet. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum further corroborates the structure by identifying all the unique carbon environments. For (S)-4-Methyloxazolidine-2,5-dione in DMSO-d₆, characteristic peaks are observed for the methyl carbon, the C4 carbon, and the two carbonyl carbons (C2 and C5). rsc.org The distinct chemical shifts of the carbonyl carbons are indicative of their different electronic environments within the oxazolidine-2,5-dione (B1294343) ring. rsc.org

Interactive Data Table: NMR Data for (S)-4-Methyloxazolidine-2,5-dione

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment | Reference |

| ¹H | CDCl₃ | 6.24 | br s | NH | acs.org | |

| ¹H | CDCl₃ | 4.42 | q | 6.4 | CH | acs.org |

| ¹H | CDCl₃ | 1.58 | d | 7.2 | CH₃ | acs.org |

| ¹H | DMSO-d₆ | 8.95 | s | NH | rsc.org | |

| ¹H | DMSO-d₆ | 4.42 | q | 6.9 | CH | rsc.org |

| ¹H | DMSO-d₆ | 1.28 | d | 6.9 | CH₃ | rsc.org |

| ¹³C | DMSO-d₆ | 172.8 | C5=O | rsc.org | ||

| ¹³C | DMSO-d₆ | 152.1 | C2=O | rsc.org | ||

| ¹³C | DMSO-d₆ | 53.2 | C4 | rsc.org | ||

| ¹³C | DMSO-d₆ | 17.2 | CH₃ | rsc.org |

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound. nih.govvulcanchem.com When coupled with Gas Chromatography (GC), it becomes GC-MS, a technique that separates the components of a mixture before their detection by the mass spectrometer. This is particularly useful for assessing the purity of the compound and identifying any byproducts or impurities. core.ac.uk The molecular formula of C₄H₅NO₃ is confirmed through high-resolution mass spectrometry.

Electron Impact Mass Spectrometry (EI-MS) of a related compound, (S)-4-Isopropyl-4-methyloxazolidine-2,5-dione, shows a molecular ion peak [M⁺] and characteristic fragment ions corresponding to the loss of carbon dioxide [M⁺–CO₂] and other fragments, which helps in confirming the core structure.

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound. nih.govresearchgate.net The IR spectrum displays characteristic absorption bands that correspond to the vibrations of specific bonds within the molecule.

The most prominent features in the IR spectrum of an oxazolidine-2,5-dione are the strong absorptions from the carbonyl (C=O) groups. researchgate.net For a related compound, (S)-4-Isopropyl-4-methyloxazolidine-2,5-dione, strong stretching vibrations are observed around 1805 cm⁻¹ and 1778 cm⁻¹. The presence of two distinct C=O bands is characteristic of the anhydride-like structure of the dione (B5365651) ring. Additionally, a C-N-C asymmetric stretching band can be identified. The absence of N-H stretching bands above 3000 cm⁻¹ in N-substituted analogs confirms the substitution on the nitrogen atom.

Interactive Data Table: Characteristic IR Absorptions for Oxazolidine-2,5-diones

| Functional Group | Wavenumber (cm⁻¹) | Description | Reference |

| C=O | ~1805 and ~1778 | Strong, stretching vibrations of the two carbonyl groups | |

| C-N-C | ~1220 | Asymmetric stretching | |

| O-H (of a carboxylic acid impurity) | 2500-3500 | Broad peak of variable intensity | core.ac.uk |

| N-H (amine) | 3200-3600 | Medium intensity | core.ac.uk |

| C-H | 3000-2850 | Stretching | libretexts.org |

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds like this compound. researchgate.netmdpi.com This technique can determine the precise bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

For analogous oxazolidine-2,5-diones, X-ray diffraction studies have revealed a puckered ring conformation with planar carbonyl groups. vulcanchem.com In chiral derivatives, such as the (S)-isomer, anomalous dispersion effects in single-crystal X-ray analysis can confirm the absolute configuration at the stereogenic center. This information is critical for understanding the compound's stereospecific interactions and reactivity.

Chromatographic Methods for Separation, Isolation, and Quantification

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound from reaction mixtures and for assessing its purity. ucl.ac.ukresearchgate.netacs.orgfluorochem.co.uk

High-Performance Liquid Chromatography (HPLC) and its higher-resolution version, Ultra-Performance Liquid Chromatography (UPLC), are the primary methods for determining the purity of this compound and for monitoring the progress of its synthesis or subsequent reactions. researchgate.netacs.orgfluorochem.co.ukbldpharm.com

These techniques separate the compound from starting materials, byproducts, and degradation products based on their differential partitioning between a stationary phase and a mobile phase. sielc.com Reversed-phase HPLC, using a C18 column with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric acid or formic acid, is a common setup. sielc.com For fast analysis, UPLC with smaller particle size columns can be employed. sielc.com The enantiomeric excess of chiral this compound can be determined using chiral HPLC analysis. acs.org

Chiral HPLC for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) is critical for this compound, as its stereochemistry is paramount in applications like asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the definitive method for separating and quantifying the (S)- and (R)-enantiomers. derpharmachemica.com

Research confirms the use of chiral HPLC analysis to determine the enantiomeric excess of (S)-4-Methyloxazolidine-2,5-dione, also known as L-Ala-NCA, following its synthesis. acs.orgnih.gov The method's success hinges on the selection of a suitable chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times. derpharmachemica.com Columns such as those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) coated on a silica (B1680970) support are commonly employed for separating enantiomers of cyclic compounds. derpharmachemica.comrsc.org For instance, a Chiralpak ASH column has been effectively used for the enantiomeric separation of similar oxazolidinone derivatives. derpharmachemica.com The mobile phase, typically a mixture of a nonpolar solvent like n-hexane and an alcohol such as isopropanol (B130326) or ethanol, is optimized to achieve baseline resolution. derpharmachemica.comresearchgate.net Detection is commonly performed using a UV detector, as the amide bond within the oxazolidinedione ring exhibits absorbance.

Table 1: Illustrative Parameters for Chiral HPLC Analysis

| Parameter | Value/Type | Rationale |

|---|---|---|

| Column | Chiralpak® ASH or Chiralcel® OD-H | Proven effectiveness for separating enantiomers of heterocyclic compounds. derpharmachemica.comrsc.org |

| Mobile Phase | n-Hexane / Ethanol (e.g., 70:30 v/v) | Balances solvent strength and selectivity for optimal enantiomeric resolution. derpharmachemica.com |

| Flow Rate | 1.0 mL/min | A standard flow rate ensuring efficient separation without excessive pressure. derpharmachemica.com |

| Detector | UV at 220 nm | Detects the carbonyl/amide chromophore present in the molecule. |

| Column Temp. | Ambient | Sufficient for most separations of this type. |

Advanced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Complex Samples

For the sensitive and selective quantification of this compound in complex matrices such as biological fluids or reaction mixtures, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique. rsc.orgchromatographyonline.com This method combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. rsc.org

The LC-MS/MS (B15284909) analysis is typically performed using an electrospray ionization (ESI) source, which is well-suited for polar molecules like this compound. The technique operates in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity. In MRM, a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then monitored by the third quadrupole. This process effectively filters out background noise, allowing for accurate quantification even at very low concentrations. chromatographyonline.com The choice of precursor and product ions is specific to the molecule's structure, providing a high degree of confidence in the identification and quantification.

Table 2: Hypothetical LC-MS/MS Parameters for this compound Quantification

| Parameter | Description | Example Value |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI) | Positive or Negative |

| Precursor Ion (Q1) | Mass of the protonated molecule [M+H]⁺ or other adducts. | m/z 116.03 |

| Product Ion (Q3) | A characteristic fragment ion resulting from collision-induced dissociation. | e.g., m/z 72.0 (loss of CO₂) |

| Collision Energy | Voltage applied to induce fragmentation. | Optimized experimentally |

| Dwell Time | Time spent monitoring a specific MRM transition. | ~50-100 ms |

In Situ and Real-Time Reaction Monitoring Techniques

Monitoring chemical reactions as they happen provides invaluable insight into reaction kinetics, mechanisms, and the formation of transient intermediates. In situ techniques are essential for optimizing reaction conditions and ensuring process safety and efficiency. beilstein-journals.org

Application of NMR for Monitoring Reaction Progress and Kinetics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for real-time reaction monitoring. beilstein-journals.org By acquiring spectra at regular intervals, chemists can track the consumption of reactants and the formation of products directly in the reaction vessel. beilstein-journals.org

For the synthesis of this compound from its precursor, L-alanine, ¹H NMR spectroscopy can be used to monitor the reaction progress. The characteristic signals of the starting material would decrease in intensity, while new signals corresponding to the product would appear and grow over time. acs.org The key signals for (S)-4-Methyloxazolidine-2,5-dione in CDCl₃ are a quartet at approximately 4.42 ppm (the C4 proton) and a doublet at 1.58 ppm (the methyl protons). acs.orgnih.gov By integrating these peaks and comparing them to an internal standard, the concentration of the product can be determined at any given time. researchgate.net This data allows for the calculation of reaction rates and the determination of the reaction order. researchgate.net

Table 3: Key ¹H NMR Signals for Monitoring the Synthesis of (S)-4-Methyloxazolidine-2,5-dione

| Compound | Key Proton Signal | Typical Chemical Shift (ppm in CDCl₃) | Change During Reaction |

|---|---|---|---|

| L-Alanine (Reactant) | α-CH | Varies (e.g., ~3.8) | Decreases |

| (S)-4-Methyloxazolidine-2,5-dione (Product) | C4-H (quartet) | ~4.42 acs.orgnih.gov | Increases |

UV-Vis Spectroscopy for Kinetic Studies

UV-Visible (UV-Vis) spectroscopy is another valuable technique for monitoring reaction kinetics, particularly for reactions involving a change in chromophores. thermofisher.com The method is based on the Beer-Lambert law, which relates the absorbance of a species to its concentration. thermofisher.com By monitoring the change in absorbance at a specific wavelength over time, the reaction rate can be determined. researchgate.net

While the saturated oxazolidinedione ring itself is not a strong chromophore, UV-Vis spectroscopy can be employed to study its reactions, such as ring-opening polymerization, if an initiator or the resulting polymer chain possesses a UV-active group. nih.gov For example, if a reaction involving this compound leads to the formation of a conjugated system, the appearance of this new chromophore can be monitored. researchgate.net The conversion rate can be plotted against time to determine the reaction kinetics. researchgate.net This method is advantageous due to its simplicity, cost-effectiveness, and the ease of real-time data acquisition. thermofisher.com

Table 4: Example of a Kinetic Study Using UV-Vis Spectroscopy

| Parameter | Description |

|---|---|

| Wavelength (λ_max_) | The wavelength of maximum absorbance of a reactant or product. |

| Absorbance (A) | Measured at λ_max_ at regular time intervals (t). |

| Concentration (C) | Calculated using the Beer-Lambert Law (A = εbc), where ε is the molar absorptivity and b is the path length. |

| Kinetic Plot | A plot of concentration vs. time, ln(concentration) vs. time, or 1/concentration vs. time is used to determine the reaction order and rate constant (k). thermofisher.com |

Computational and Theoretical Chemistry Studies

Quantum Mechanical and Density Functional Theory (DFT) Calculations

Quantum mechanical and, more specifically, Density Functional Theory (DFT) calculations have been instrumental in characterizing 4-methyloxazolidine-2,5-dione. These calculations offer deep insights into the molecule's fundamental properties.

DFT calculations, such as those using the B3LYP functional with a 6-31G(d) basis set, have been employed to identify the electrophilic sites of oxazolidine-2,5-dione (B1294343) derivatives. These studies pinpoint the C-2 and C-5 carbonyl carbons as being particularly susceptible to nucleophilic attack. The electronic structure is characterized by a five-membered oxazolidine (B1195125) ring with a stereospecific (S)-configuration at the 4-position, a feature crucial for its application in synthesizing enantiomerically pure compounds. innospk.com The presence of the methyl group at this position influences the electronic landscape of the molecule. vulcanchem.com

Computed descriptors provide further insight into the molecule's reactivity and physical properties.

| Computed Descriptor | Value |

| Topological Polar Surface Area (TPSA) | 55.4 Ų |

| XLogP3-AA | -0.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 0 |

| Table 1: Computed physicochemical descriptors for (S)-4-Methyloxazolidine-2,5-dione. Data sourced from PubChem. nih.gov |

Computational studies have been crucial in understanding the energetics of reactions involving oxazolidine-2,5-diones. For instance, DFT calculations can predict activation energies, which have been shown to correlate with the dielectric constant of the solvent used in the reaction. The analysis of transition state geometries provides a detailed picture of the reaction mechanism at a molecular level. While specific studies on the transition state geometries of this compound are not extensively detailed in the provided results, general principles from related systems, like intramolecular Diels-Alder reactions, show that computational methods can reveal linear correlations between reaction free energies and transition state bond contractions. mdpi.com Such analyses are vital for understanding reaction kinetics and for the rational design of synthetic pathways.

The five-membered oxazolidine ring in this compound possesses inherent ring strain, a key factor in its reactivity, particularly in ring-opening polymerization. This compound, also known as L-alanine N-carboxyanhydride, serves as a monomer in the synthesis of polypeptides. innospk.comsmolecule.com The strain in the ring facilitates its opening upon reaction with an initiator, leading to the formation of a polymer chain. smolecule.com X-ray crystallography of analogous compounds reveals a puckered conformation of the oxazolidine ring, which contributes to this strain. vulcanchem.com The polymerization process is critical for producing biodegradable and biocompatible polymers with tailored properties, such as specific molecular weights and degradation rates. innospk.com

Research Applications in Materials Science and Polymer Chemistry

Role as Monomers in Polypeptide Synthesis and Advanced Peptide Chemistry

The use of 4-methyloxazolidine-2,5-dione as a monomer is central to the creation of synthetic polypeptides. These polymers have garnered significant attention for their potential in a wide array of biomedical applications, including drug delivery, gene therapy, and tissue engineering. acs.org The polymerization of NCAs, such as L-Ala-NCA, is the most expedient method for producing high molecular weight polypeptides. illinois.edu This reactivity also allows for its use in creating block copolypeptides, where it can be polymerized alongside other amino acid NCAs like those derived from leucine (B10760876) and phenylalanine. innospk.comescholarship.org

A key advantage of using this compound in ring-opening polymerization is the ability to produce well-defined polypeptides with controlled molecular weights and low polydispersity. innospk.comnih.gov Historically, conventional NCA polymerization methods faced challenges with side reactions that prevented precise control over the polymer's structure. illinois.edu However, advancements, including the use of specific initiators like primary amines or transition metal complexes, have enabled a more controlled or "living" polymerization. illinois.eduescholarship.org This control is crucial for creating complex polymer architectures. illinois.edu For example, the polymerization of L-Ala-NCA can be initiated to produce poly(L-alanine) homopolymers or used in sequential monomer addition to create block copolypeptides with predictable segment lengths. oup.comwiley.com This level of precision allows for the synthesis of materials with tailored properties, such as specific degradation rates. innospk.com

This compound is an essential reagent for the development of synthetic peptides that serve as models in fundamental research. innospk.comresearchgate.net Poly(L-alanine), synthesized from L-Ala-NCA, is frequently used as a model system to study the secondary structures of proteins, such as α-helices and β-sheets. researchgate.netoup.com Furthermore, the ability to create block copolypeptides by combining L-Ala-NCA with NCAs of other amino acids, such as γ-benzyl-L-glutamate, allows researchers to investigate the self-assembly properties of amphiphilic molecules. innospk.com These synthetic peptides are instrumental in developing advanced biomaterials and understanding biological processes. innospk.comescholarship.org Research has also explored the oligomerization of racemic alanine-NCA to investigate the origins of stereoselection in prebiotic chemistry, highlighting the compound's role in fundamental scientific inquiry. nih.gov

Engineering of Biodegradable and Biocompatible Polymeric Materials

The products derived from this compound are of significant interest for creating biodegradable and biocompatible polymers. innospk.comgoogle.com Since the resulting poly(amino acids) are composed of naturally occurring building blocks, they are often well-tolerated in biological systems and can be broken down into non-toxic products. cerist.dz This makes them highly suitable for medical applications like drug delivery systems and tissue engineering scaffolds. innospk.comcerist.dz

This compound is a primary monomer for synthesizing poly(amino acids), a major class of biodegradable polymers. innospk.comcerist.dz A notable example is the synthesis of poly(L-alanine), a polypeptide with interesting structural properties. kuleuven.beacs.org Additionally, L-Ala-NCA is used to create copolymers, such as in the synthesis of Glatiramer acetate, where it provides the L-alanine component of the final copolymer. innospk.com It is also employed as a reagent to produce block polypeptides with monomers like γ-benzyl-L-glutamate, leading to materials with potential uses in drug delivery. innospk.com While the direct synthesis of polydepsipeptides—polymers containing both ester and amide bonds—more commonly involves morpholine-2,5-diones, the use of NCAs in graft copolymerization can yield related structures. nih.govhep.com.cn For instance, amino groups on a polymer backbone can initiate the ring-opening polymerization of NCAs to create poly(amino acid) grafts. nih.gov

Table 1: Examples of Polymers Synthesized Using this compound (L-Ala-NCA)

| Polymer/Copolymer | Monomers Used | Application Area | Reference(s) |

|---|---|---|---|

| Poly(L-alanine) | L-Ala-NCA | Model for protein structure studies, biomaterials | kuleuven.be, oup.com |

| Poly(γ-benzyl-L-glutamate)-block-poly(L-alanine) | L-Ala-NCA, γ-benzyl-L-glutamate-NCA | Advanced biomaterials, drug delivery | innospk.com |

| Glatiramer Acetate | L-Ala-NCA, other amino acid NCAs | Immunomodulatory therapy | innospk.com |

| L-alanine-grafted Chitosan | L-Ala-NCA, Chitosan | Biocompatible copolymers, drug delivery | ucl.ac.uk |

| Poly(ethylene glycol)-block-poly(L-alanine) | L-Ala-NCA, Amine-terminated PEG | Thermogels, drug delivery | wiley.com |

The ability to control the polymerization of this compound allows for the precise tailoring of polymer properties by designing specific architectures. innospk.com The synthesis of block copolypeptides is a primary example of this control. illinois.edu By sequentially adding different NCA monomers to a living polymer chain, researchers can create materials with distinct hydrophobic and hydrophilic domains. escholarship.org This architectural control influences the polymer's self-assembly in solution, leading to the formation of micelles or vesicles for drug encapsulation. escholarship.org Furthermore, grafting poly(L-alanine) chains onto other polymer backbones, such as chitosan, can modify the properties of the original material, for instance by enhancing its hydrophilicity and processability. ucl.ac.uk These strategies demonstrate how the monomer can be used to engineer sophisticated materials with properties fine-tuned for specific functions. innospk.comescholarship.org

Utilization as Chemical Intermediates and Reagents in Organic Synthesis

Beyond its role as a monomer, this compound is a valuable chemical intermediate and reagent in organic synthesis. innospk.com Its stereospecific (S)-configuration, derived from the natural amino acid L-alanine, makes it a useful building block for synthesizing enantiomerically pure substances. innospk.com The compound's inherent reactivity is harnessed for creating stable amide bonds, a fundamental transformation in organic and medicinal chemistry. innospk.com

As an activated form of an amino acid, it serves as a key intermediate in the synthesis of more complex molecules. researchgate.net For example, urethane-protected NCAs, including derivatives of Ala-NCA, have been developed as highly effective reagents for peptide synthesis, prized for their fast reaction times and low rates of racemization. oup.com This makes them important tools in both liquid- and solid-phase peptide synthesis. oup.com The study of its oligomerization has also provided insights into prebiotic chemical processes, demonstrating its utility as a model reagent in broader chemical research. nih.gov

Precursors for Complex Chemical Structures and Libraries

This compound, particularly its chiral form (S)-4-Methyloxazolidine-2,5-dione, serves as a fundamental building block in the synthesis of complex chemical structures, most notably polypeptides. smolecule.comchemicalbook.com Also known as L-alanine N-carboxyanhydride (L-Ala NCA), this compound is a key monomer in a process called ring-opening polymerization (ROP), which allows for the creation of long polypeptide chains. chemicalbook.comillinois.edu This method is highly valued because it is an economical and efficient way to produce high molecular weight polymers with no detectable racemization at the chiral centers. illinois.edu

The versatility of this compound as a precursor stems from its ability to be polymerized under various conditions to yield a wide array of complex structures. The polymerization can be initiated by different nucleophiles and bases, with primary amines and alkoxide anions being the most common. chemicalbook.comillinois.edu This allows for the synthesis of both simple homopolymers (poly(L-alanine)) and more complex block copolypeptides by the sequential addition of different amino acid N-carboxyanhydrides (NCAs). chemicalbook.comillinois.edu For instance, (S)-4-Methyloxazolidine-2,5-dione has been used as a reagent in the synthesis of poly(γ-benzyl-L-glutamate) and its block polypeptides with other amino acids such as leucine and phenylalanine. chemicalbook.cominnospk.com

A prominent example of a complex pharmaceutical structure synthesized using this compound is Glatiramer acetate. innospk.com This immunomodulatory drug, used in the treatment of multiple sclerosis, is a random copolymer of four amino acids, including L-alanine, which is contributed by the polymerization of (S)-4-Methyloxazolidine-2,5-dione. innospk.com

Furthermore, the synthesis of polypeptide-poly(ethylene glycol) (PEG) conjugates highlights the utility of this compound in creating advanced biomaterials. wiley.comwiley.com In these structures, α,ω-diamino poly(ethylene glycol) acts as an initiator for the ring-opening polymerization of L-alanine NCA, resulting in ABA-type triblock amphiphilic-conjugates. wiley.comwiley.com These materials, with a hydrophilic PEG block and hydrophobic poly(L-alanine) blocks, have potential applications in drug delivery and tissue engineering. innospk.comwiley.comwiley.com

The ability to control the polymerization process allows for the generation of libraries of polypeptides with varying chain lengths and molecular weights. Research has demonstrated the synthesis of well-defined homo-polypeptides of L-alanine with chain lengths ranging from 9 to 31 and amphiphilic polyalanine conjugates with molecular weights from 3.8 to 15.3 kDa. wiley.comwiley.com This control is crucial for creating libraries of materials with tailored properties for specific research applications.

Below is a table summarizing the synthesis of various polypeptide structures using this compound (L-alanine NCA) as a precursor.

| Initiator/Co-monomer | Polymerization Method | Resulting Complex Structure | Chain Length (n) / Molecular Weight (kDa) |

| 10-undecene-1-amine | Solution & Interfacial/Suspension ROP | Homo-poly(alanine)s | n = 9 to 31 |

| α,ω-diamino poly(ethylene glycol) | Solution Phase ROP | Poly(alanine)-PEG-poly(alanine) triblock copolymers | 3.8 to 15.3 kDa |

| γ-benzyl-L-glutamate NCA, Leucine NCA, Phenylalanine NCA | ROP | Block copolypeptides | Not specified |

| L-glutamic acid, L-lysine, L-tyrosine | ROP | Glatiramer acetate | Not specified |

Future Directions and Emerging Research Avenues

Innovations in Green Chemistry and Sustainable Synthesis of 4-Methyloxazolidine-2,5-dione

The traditional synthesis of this compound, often relying on the highly toxic phosgene (B1210022) or its derivatives like triphosgene, presents significant environmental and safety challenges. chemicalbook.comrsc.orgkobe-u.ac.jp Consequently, a major thrust of current research is the development of greener, more sustainable synthetic routes.

A significant innovation is the direct utilization of carbon dioxide (CO₂), an abundant and non-toxic C1 building block, as a carbonyl source. rsc.org Researchers have successfully prepared N-carboxyanhydrides directly from amino acids and CO₂ using reagents like n-propylphosphonic anhydride (B1165640). rsc.orgrsc.org This approach circumvents the need for phosgene-based chemicals, offering a much safer and more environmentally benign pathway. rsc.orgresearchgate.net The resulting NCAs are often of high purity (>95%) after a simple workup, avoiding complex purification steps. rsc.orgresearchgate.net

Another promising "photo-on-demand" method employs chloroform (B151607), a common organic solvent, as a phosgene precursor under photo-irradiation. kobe-u.ac.jpacs.org This technique allows for the safe, inexpensive, and scalable on-site synthesis of NCAs, including L-Ala-NCA, the precursor to this compound. kobe-u.ac.jpacs.org By simply controlling the light source, the reaction can be managed effectively, reducing the risks associated with handling highly toxic gases. acs.org

Further green chemistry protocols being explored for related oxazolidinones include solvent-free and microwave-assisted reactions, which enhance energy efficiency and reduce waste. smolecule.com These emerging methods signify a paradigm shift towards more sustainable and safer production of this compound.

Table 1: Comparison of Synthesis Methods for N-Carboxyanhydrides (NCAs)

| Method | Reagents | Advantages | Disadvantages | Citations |

| Traditional (Fuchs-Farthing) | Amino Acid, Phosgene/Triphosgene | Well-established | Uses highly toxic reagents, generates hazardous waste. | chemicalbook.comrsc.orgsmolecule.com |

| CO₂-Based Synthesis | Amino Acid, CO₂, n-propylphosphonic anhydride | Phosgene-free, high purity product, milder conditions. | May require specific activating agents. | rsc.orgrsc.orgresearchgate.net |

| Photo-on-Demand Synthesis | Amino Acid, Chloroform, Acetonitrile (B52724), Light | Safe, inexpensive, scalable, avoids direct use of phosgene gas. | Requires photochemical reactor setup. | kobe-u.ac.jpacs.org |

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The ring-opening polymerization (ROP) of this compound is the primary method for producing poly(alanine) and related polypeptides. chemicalbook.com The catalyst system employed in ROP is crucial for controlling the polymer's molecular weight, structure, and properties. Research is actively focused on discovering novel catalysts that offer enhanced speed, control, and selectivity.

Organocatalysis has emerged as a powerful, metal-free alternative. Fluorinated alcohols, for example, have been shown to catalyze the ROP of NCAs without a co-catalyst. nih.gov These catalysts operate through multiple dynamic hydrogen bonds that activate the NCA monomer while protecting the growing polymer chain, leading to rapid and selective polymerization. nih.gov Other organocatalysts, such as proton transfer catalysts (e.g., carboxylic acids, water) and crown ethers, are also being investigated to accelerate polymerization kinetics and produce high molecular weight polymers. researchgate.netacs.org

In the realm of heterogeneous catalysis, nanoscale metal-organic frameworks (MOFs) are being explored as co-catalysts for NCA-ROP. researchgate.netnih.gov These systems offer the benefits of easy separation and recyclability, while effectively promoting polymerization. For instance, UiO-66, a zirconium-based MOF, is believed to act as a Lewis acid to activate the carbonyl groups of the NCA, facilitating the ring-opening process. nih.gov

For asymmetric synthesis, where controlling the stereochemistry is vital, modern catalytic systems based on Cinchona alkaloids and chiral phosphoric acids are being developed for related oxazolidinones, achieving high enantioselectivity under mild conditions. smolecule.com

Table 2: Emerging Catalytic Systems for NCA Polymerization

| Catalyst Type | Example(s) | Key Features | Potential Advantages | Citations |

| Organocatalysts | Fluorinated Alcohols, Crown Ethers, Carboxylic Acids | Metal-free, hydrogen-bonding interactions. | High rate and selectivity, reduced metal contamination. | nih.govresearchgate.netacs.org |

| Heterogeneous Catalysts | Metal-Organic Frameworks (e.g., UiO-66) | Solid-state, recyclable, Lewis acidic sites. | Simplified purification, catalyst reusability, controlled polymerization. | researchgate.netnih.gov |

| Organometallic Catalysts | Nickel(0) Complexes | Tandem oxidative addition to initiate polymerization. | Formation of well-defined polypeptides with controlled molecular weights. | illinois.edu |

Integration of Advanced Analytical Techniques with Computational Modeling

A deeper understanding of the structure, reactivity, and polymerization behavior of this compound is being achieved through the powerful synergy of advanced analytical methods and computational modeling.

High-resolution analytical techniques are indispensable for characterizing both the monomer and the resulting polymers. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is routinely used to confirm the chemical structure of synthesized poly(alanine)-based materials. rsc.org Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) provides detailed information on the molecular weight distribution and end-groups of the polymer chains. rsc.orgresearchgate.net Furthermore, techniques like Fourier-Transform Infrared (FTIR) spectroscopy and Circular Dichroism are used to investigate the secondary structure (e.g., α-helices vs. β-sheets) of the resulting polypeptides. researchgate.net

Complementing these experimental techniques, computational modeling offers predictive insights into reaction mechanisms and material properties. vulcanchem.com Density Functional Theory (DFT) calculations can be used to model the electronic structure of this compound, identifying electrophilic sites prone to nucleophilic attack during polymerization. smolecule.com Molecular Dynamics (MD) simulations can predict how the compound will behave in different solvent environments. smolecule.com This computational approach not only helps in understanding experimental observations but also guides the rational design of new catalysts and reaction conditions for optimized outcomes. vulcanchem.com

Expanding the Scope of Polymer Applications and Functional Materials Development

The unique properties of polypeptides derived from this compound, particularly their biocompatibility and biodegradability, make them highly attractive for developing advanced functional materials. innospk.comnih.gov Research is continuously expanding their application scope, especially in the biomedical and materials science fields.